ChyRoSine-A
Description
ChyRoSine-A is a commercially available chiral stationary phase (CSP) primarily used in supercritical fluid chromatography (SFC) for enantiomeric separation of β-blockers and related compounds. Its chiral recognition mechanism relies on interactions between analytes and the tyrosine-derived selector immobilized on silica . Unlike traditional normal-phase liquid chromatography (NPLC), this compound exhibits superior performance in SFC due to the solvating properties of carbon dioxide (CO₂), which induce conformational changes in analytes like propranolol, enhancing enantioselectivity . This CSP is particularly effective for compounds containing a vinyl proton and an ether function separated by three carbon atoms, a structural feature critical for chiral discrimination under SFC conditions .
Properties
CAS No. |
143928-12-5 |
|---|---|
Molecular Formula |
C5H10N4 |
Synonyms |
ChyRoSine-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Chromatographic Performance of this compound vs. Similar CSPs
| Parameter | This compound (SFC) | Improved this compound (SFC) | Chiralcel OD (NPLC) |
|---|---|---|---|
| Retention Time (min) | 12.3 | 10.8 | 15.2 |
| Resolution (Rs) | 2.5 | 3.1 | 1.8 |
| Enantioselectivity (α) | 1.45 | 1.62 | 1.30 |
| Mobile Phase | CO₂/MeOH | CO₂/MeOH | Hexane/IPA |
Data derived from comparative studies on β-blocker separation .
Key Findings:
Superior SFC Performance : this compound achieves higher resolution (Rs = 2.5) in SFC compared to NPLC (Rs < 1.0) due to CO₂-induced conformational changes in analytes .
Improved Version Advantages : The modified this compound shows 24% higher enantioselectivity (α = 1.62 vs. 1.45) and reduced retention time, suggesting better mass transfer kinetics .
Complementary Selectivity with Chiralcel OD : While Chiralcel OD performs better in NPLC for certain β-blockers, its resolution in SFC is suboptimal (Rs = 1.8), highlighting this compound’s niche in SFC applications .
Mechanistic Insights
Molecular modeling reveals that CO₂ in SFC solvates propranolol, stabilizing a conformation where the ether function and vinyl proton align optimally with this compound’s selector . This geometric alignment is absent in NPLC, explaining the poor resolution in non-supercritical conditions. In contrast, cellulose-based CSPs like Chiralcel OD rely on hydrogen bonding and π-π interactions, which are less sensitive to mobile-phase-induced conformational changes .
Research Implications and Limitations
- Advantages of this compound : Ideal for SFC applications requiring rapid, high-resolution separation of β-blockers. Its CO₂ compatibility reduces organic solvent use, aligning with green chemistry principles .
- Limitations: Performance is highly structure-dependent; analytes lacking the critical ether-vinyl proton spacing (e.g., atenolol) show negligible enantioselectivity .
- Future Directions : Hybrid CSPs combining tyrosine-derived selectors with polysaccharide backbones could merge the advantages of both this compound and Chiralcel OD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
